molecular formula C23H21N5O3 B2932697 N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326833-42-4

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2932697
CAS No.: 1326833-42-4
M. Wt: 415.453
InChI Key: FUCFPPHKOUXXCH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5, a 3-methoxyphenyl group at position 1, and a 4-methoxybenzyl carboxamide moiety at position 2. This compound’s structural complexity arises from the strategic placement of methoxy groups on both the benzyl and phenyl rings, which may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-30-19-8-6-16(7-9-19)15-25-23(29)21-22(17-10-12-24-13-11-17)28(27-26-21)18-4-3-5-20(14-18)31-2/h3-14H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCFPPHKOUXXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the pharmacological profile, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3. The compound features a triazole ring, which is often associated with various biological activities including antifungal, antibacterial, and anticancer properties.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole moiety exhibit significant activity against a range of pathogens:

  • Antibacterial Activity : A study reported that certain triazole derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The presence of electron-donating groups on the phenyl rings significantly enhances this activity.
  • Antifungal Activity : Triazole compounds are also recognized for their antifungal properties. For instance, derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values as low as 1.6 μg/mL .

Anticancer Potential

The anticancer properties of triazoles have been highlighted in various studies. For example:

  • Cell Viability Assays : In vitro assays revealed that this compound inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating significant cytotoxicity .
  • Mechanisms of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies suggest that this compound may interact with key proteins involved in cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can often be correlated with their structural features:

Structural FeatureActivity Impact
Electron-donating groups on phenyl ringsIncreased antibacterial activity
Substituents on the triazole ringModulation of anticancer efficacy
Length and branching of alkyl chainsInfluence on overall potency

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a triazole derivative similar to this compound in treating infections caused by resistant bacterial strains. Results indicated a notable reduction in infection rates compared to standard treatments .
  • Anticancer Drug Development : Research focused on the synthesis of a library of triazole-based compounds led to the identification of candidates with promising anticancer properties. These compounds were subjected to further preclinical testing to evaluate their safety and efficacy profiles .

Comparison with Similar Compounds

Positional Isomerism in Methoxy Substitution

  • N-(2-Methoxybenzyl)-1-(3-Methoxyphenyl)-5-(Pyridin-4-yl)-1H-1,2,3-Triazole-4-Carboxamide (CAS 1326905-48-9): Differs from the target compound by the position of the methoxy group on the benzyl ring (2-methoxy vs. 4-methoxy). Molecular Formula: C23H21N5O3; Molecular Weight: 415.4 g/mol .

Halogenated and Alkyl Substituents

  • 1-(2-Chlorophenyl)-N-(3-Phenylpropyl)-5-(Pyridin-4-yl)-1H-1,2,3-Triazole-4-Carboxamide (CAS 1207013-51-1):
    • Features a 2-chlorophenyl group and a phenylpropyl chain instead of methoxybenzyl.
    • Molecular Formula: C23H20ClN5O; Molecular Weight: 417.9 g/mol .
    • The chloro substituent increases molecular weight and may enhance lipophilicity, affecting membrane permeability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C24H22N5O3 428.5* 4-MeO-benzyl, 3-MeO-phenyl, pyridinyl Not reported
N-(2-MeO-benzyl) analog C23H21N5O3 415.4 2-MeO-benzyl, 3-MeO-phenyl, pyridinyl Not reported
1-(2-Cl-phenyl)-N-(3-phenylpropyl) analog C23H20ClN5O 417.9 2-Cl-phenyl, phenylpropyl, pyridinyl Not reported
Hsp90 Inhibitor 4d C28H25F2N7O4S 593.6 Dihydroxy-isopropylphenyl, sulfonamide Hsp90 IC50: 0.1–1.2 µM

*Calculated based on structural formula.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing triazole-carboxamide derivatives like N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:

Cyclocondensation : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods .

Functionalization : Introduction of substituents (e.g., methoxybenzyl, pyridinyl) via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Carboxamide Formation : Condensation of the triazole intermediate with activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of bases like DIPEA .

  • Critical Considerations : Optimize reaction conditions (temperature, catalyst loading) to minimize byproducts. Monitor purity via TLC or HPLC at each step .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the 3D conformation of the triazole ring and substituent orientations .
  • Spectroscopy :
  • NMR : Assign methoxy (δ ~3.8 ppm), pyridinyl protons (δ ~7.5–8.5 ppm), and triazole carbons (δ ~140–150 ppm in 13C^{13}\text{C}) .
  • FT-IR : Confirm carboxamide C=O stretch (~1650–1680 cm1^{-1}) and triazole C-N vibrations (~1500 cm1^{-1}) .
  • Computational Studies : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties, HOMO-LUMO gaps, and electrostatic potential maps .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, noting IC50_{50} values and structure-activity trends .
  • Solubility Assessment : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Systematically modify:
  • Methoxy Groups : Replace with halogens (e.g., F, Cl) to enhance metabolic stability .
  • Pyridinyl Ring : Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate receptor binding .
  • Bioisosteric Replacements : Substitute the triazole core with pyrazole or tetrazole rings to assess potency retention .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What strategies address discrepancies in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-validate results in orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .
  • Epistatic Analysis : Evaluate off-target effects via kinome-wide profiling or proteome arrays .

Q. How can computational methods elucidate the mechanism of action for this compound?

  • Methodological Answer :

  • Molecular Docking : Dock into target proteins (e.g., kinases) using AutoDock Vina to identify key binding residues (e.g., hydrogen bonds with pyridinyl N) .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability and ligand-protein interactions .
  • Pharmacophore Modeling : Define essential features (e.g., triazole H-bond acceptors, hydrophobic methoxybenzyl group) for virtual screening .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) for enantiomer separation .
  • Process Optimization :
  • Replace toxic catalysts (e.g., CuI in CuAAC) with biodegradable alternatives .
  • Implement flow chemistry for controlled reaction exotherms and higher yields .

Key Research Directions

  • Target Identification : Use chemoproteomics to map protein targets .
  • In Vivo Pharmacokinetics : Assess bioavailability and tissue distribution in rodent models .
  • Toxicology : Screen for hERG inhibition and hepatotoxicity in primary hepatocytes .

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